![molecular formula C21H30N4O2 B5549831 N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5549831.png)
N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide typically involves multiple steps starting from basic chemical structures such as ethyl piperidin-4-carboxylate. These compounds are further modified through reactions like cyclization and substitution to yield the desired 1,3,4-oxadiazole and piperidine derivatives. For instance, N-substituted derivatives of certain piperidin-4-yl compounds were synthesized through a series of steps starting from benzenesulfonyl chloride and ethyl isonipecotate, leading to compounds with oxadiazole structures (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques such as 1H-NMR, IR, and mass spectral data. The structure is influenced by the presence of the 1,3,4-oxadiazole ring and piperidine moiety, which contribute to the compound's chemical properties and biological activity. The exact structure would depend on the substituents present on the core skeleton of the molecule.
Chemical Reactions and Properties
Compounds containing the 1,3,4-oxadiazole and piperidine structures engage in various chemical reactions, including oxidation and substitutions, influenced by the functional groups attached to these cores. For example, chemical oxidation studies of related compounds show that different substituents and functional groups can undergo oxidation without cleaving the core rings, leading to derivatives with varied properties (Adolphe-Pierre et al., 1998).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, can be significantly influenced by their molecular structure and the nature of substituents. While specific data for N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide may not be available, analogs exhibit varied physical properties based on their specific chemical makeup.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are determined by the structural elements of the compound. The oxadiazole and piperidine components are known for their engagement in biological systems, affecting the compound's chemical behavior in biological and chemical environments.
For detailed studies and chemical analyses, these referenced papers provide comprehensive insights into the synthesis, structure, and properties of related compounds (Khalid et al., 2016), (Adolphe-Pierre et al., 1998).
Scientific Research Applications
Synthesis and Spectral Analysis
Research efforts have been dedicated to the synthesis and characterization of compounds related to N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide. For instance, studies have focused on synthesizing N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, revealing moderate to significant antibacterial activity (Khalid et al., 2016). Such research demonstrates the importance of these compounds in developing new antibacterial agents.
Anticancer Potential
The anticancer properties of related compounds have also been explored. A study on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showcased their promising anticancer agents' potential, with specific derivatives exhibiting low IC50 values, indicating strong anticancer activity relative to standard drugs (Rehman et al., 2018). This highlights the potential of N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide and its derivatives in cancer research and therapy.
Alzheimer’s Disease Treatment
The synthesis of N-substituted derivatives for Alzheimer’s disease treatment represents another critical application area. Research has shown that such compounds, evaluated for enzyme inhibition activity against acetyl cholinesterase (AChE), could serve as new drug candidates for treating Alzheimer's disease (Rehman et al., 2018). These findings underscore the therapeutic potential of N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide derivatives in neurodegenerative diseases.
Inhibitors of Bacterial DNA Polymerase IIIC
Compounds related to N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide have been identified as potent inhibitors of bacterial DNA polymerase IIIC, essential for chromosomal DNA replication in gram-positive bacteria. This suggests a new avenue for antibiotic development, targeting a critical enzyme in bacterial replication (Kuhl et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-N-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-4-piperidin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c1-4-25(14-19-23-20(27-24-19)12-15(2)3)21(26)17-9-7-16(8-10-17)18-6-5-11-22-13-18/h7-10,15,18,22H,4-6,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALLYXAFYMIDQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NOC(=N1)CC(C)C)C(=O)C2=CC=C(C=C2)C3CCCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide |
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